Isepamicin sulfate is a semi-synthetic aminoglycoside antibiotic with a broad spectrum of activity against Gram-negative and some Gram-positive bacteria. [, , , , ] It is classified as a second-generation aminoglycoside and is used in scientific research to study bacterial resistance mechanisms, investigate its potential as an antibacterial agent in various models, and explore its effects on cellular processes. [, , , ]
Isepamicin sulfate is classified as an aminoglycoside antibiotic. It is structurally related to gentamicin and amikacin, designed to combat infections caused by Gram-negative bacteria. The compound has been noted for its broad-spectrum activity, particularly against strains resistant to other antibiotics .
The synthesis of isepamicin sulfate involves several key steps, primarily starting from gentamicin. One notable method includes the following steps:
The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product.
The molecular formula for isepamicin sulfate is . Its structure features multiple amino groups and a characteristic glycosidic linkage typical of aminoglycosides. Key structural characteristics include:
Isepamicin sulfate undergoes various chemical reactions that are essential for its function as an antibiotic:
The primary mechanism of action for isepamicin sulfate involves the inhibition of bacterial protein synthesis. This occurs through:
Isepamicin sulfate exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications.
Isepamicin sulfate has significant applications in the medical field:
Isepamicin sulfate is a semisynthetic aminoglycoside antibiotic derived from gentamicin B. Its molecular formula is C₂₂H₄₃N₅O₁₂·xH₂SO₄, where "x" denotes the variable hydration state of the sulfate counterion [6]. The core structure consists of a 2-deoxystreptamine (2-DOS) ring linked at the 4- and 6-positions to two amino sugar moieties: a purpurosamine ring (4-position) and a garosamine ring (6-position). Unique structural features include:
Stereochemically, isepamicin contains five chiral centers in the 2-DOS ring and multiple chiral centers in its amino sugar substituents. The 4R,5R,6S configuration of the 2-DOS ring is conserved among 4,6-disubstituted aminoglycosides, critical for ribosomal binding. The hydroxyethyl extension adopts an S-configuration, optimizing hydrogen-bonding interactions with biological targets [9].
Table 1: Key Structural Features of Isepamicin Sulfate
Component | Chemical Feature | Functional Role |
---|---|---|
2-Deoxystreptamine | 4,6-Disubstituted cyclohexane ring | Ribosomal A-site binding scaffold |
Purpurosamine ring | 6ʹ-Hydroxyethyl modification | Resistance evasion; enhanced target affinity |
Garosamine ring | 3ʺ-Methyl group | Steric blockade of acetyltransferases |
Sulfate counterion | H₂SO₄ (variable hydration) | Solubility and crystallinity |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR assignments at pH 6.8 provide complete resolution of isepamicin’s proton and carbon environments [3]. Key findings include:
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular mass of the aglycone (C₂₂H₄₃N₅O₁₂) at m/z 586.3 [M+H]⁺. Fragmentation patterns reveal sequential loss of sugar units (–162 Da for hexose, –145 Da for garosamine) [4].
Infrared (IR) Spectroscopy
IR spectra exhibit:
Table 2: Selected NMR Chemical Shifts of Isepamicin Sulfate
Atom Position | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Assignment |
---|---|---|---|
2-DOS C1 | 3.25 | 55.8 | Axial proton |
6ʹ-NH₂ | 2.95 | - | Hydroxyethyl proximity |
Garosamine C1ʺ | 5.10 | 98.2 | Anomeric carbon |
3ʺ-CH₃ | 1.35 | 18.5 | Methyl group |
Isepamicin shares the 4,6-disubstituted 2-DOS scaffold with gentamicin, tobramycin, and amikacin but exhibits distinct modifications conferring resistance resilience:
Enzyme-Bound Conformations
X-ray crystallography of isepamicin bound to aminoglycoside 6ʹ-N-acetyltransferase-Ii [AAC(6ʹ)-Ii] reveals two distinct conformers:
Ribosomal Binding Dynamics
Molecular dynamics simulations show that isepamicin’s hydroxyethyl group stabilizes the A-site via:
Crystal Packing and Solvent Interactions
In sulfate salt crystals, isepamicin molecules form hydrogen-bonded networks via sulfate oxygens and hydroxyl groups. Lattice water molecules occupy channels between antibiotic dimers, stabilizing the crystal structure [3] [6]. These interactions correlate with its solubility profile (>50 mg/mL in water), critical for parenteral formulations.
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